molecular formula C22H27N3O4 B2402203 Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate CAS No. 1235393-21-1

Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate

Cat. No. B2402203
CAS RN: 1235393-21-1
M. Wt: 397.475
InChI Key: ZLRKFIZHBFQURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They have a variety of pharmacological effects including morphine-like activity or other central nervous system effects .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Chemical Reactions Analysis

In general, piperidines and their derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific reactions would depend on the exact structure and substituents of the compound.

Scientific Research Applications

Anti-HIV Potential

Indole derivatives have been explored as anti-HIV agents. Researchers synthesized novel indolyl and oxochromenyl xanthenone derivatives and conducted molecular docking studies to assess their anti-HIV-1 activity .

Other Biological Activities

Beyond antiviral effects, indole compounds exhibit a wide range of biological activities:

Structural Insights

The indole nucleus contributes to the overall structure of many synthetic drug molecules. Its aromatic nature and electrophilic substitution reactivity make it a valuable pharmacophore. For example, indole provides the skeleton for lysergic acid diethylamide (LSD), strychnine, and various plant alkaloids .

Future Therapeutic Possibilities

From the literature, it’s evident that indole derivatives possess diverse biological activities. Their potential remains largely unexplored, leaving room for further research and the discovery of newer therapeutic applications .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Phenylpiperidines, for example, are known to have morphine-like activity or other central nervous system effects .

Future Directions

Piperidines and their derivatives continue to be an important area of research in the pharmaceutical industry . Future directions could include the development of new synthesis methods, the exploration of new reactions, and the discovery and evaluation of potential drugs containing a piperidine moiety .

properties

IUPAC Name

phenyl 4-[[(2-ethoxyphenyl)carbamoylamino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-2-28-20-11-7-6-10-19(20)24-21(26)23-16-17-12-14-25(15-13-17)22(27)29-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRKFIZHBFQURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.